2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide
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Overview
Description
2-(3-(3-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridazinone core, which is known for its biological activity, and is substituted with methoxyphenyl and phenylacetamide groups, enhancing its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide typically involves multi-step organic reactions. One common method starts with the preparation of 3-methoxyphenylacetonitrile, which undergoes cyclization with hydrazine to form the pyridazinone core. This intermediate is then acylated with phenylacetyl chloride under basic conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(3-(3-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyridazinone ring can be reduced to form a hydroxyl group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed under controlled conditions.
Major Products
Oxidation: Formation of 3-hydroxyphenyl derivatives.
Reduction: Formation of hydroxypyridazinone derivatives.
Substitution: Formation of nitro or halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
2-(3-(3-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2-(3-Methoxyphenyl) Benzimidazole-4-Carboxamide: Shares a similar methoxyphenyl group but has a benzimidazole core.
3-Methoxyphenylacetylene: Contains the methoxyphenyl group but differs in its alkyne functionality.
2-Methoxyphenyl isocyanate: Features the methoxyphenyl group with an isocyanate functionality
Uniqueness
2-(3-(3-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide is unique due to its pyridazinone core, which imparts distinct biological activities and chemical reactivity. The combination of methoxyphenyl and phenylacetamide groups further enhances its versatility, making it a valuable compound for various scientific applications .
Properties
IUPAC Name |
2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-25-16-9-5-6-14(12-16)17-10-11-19(24)22(21-17)13-18(23)20-15-7-3-2-4-8-15/h2-12H,13H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGPXESOVICHCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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